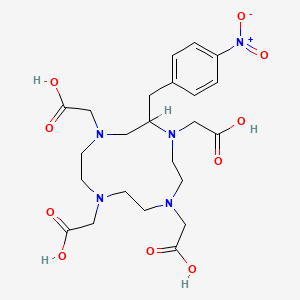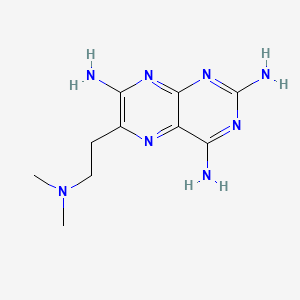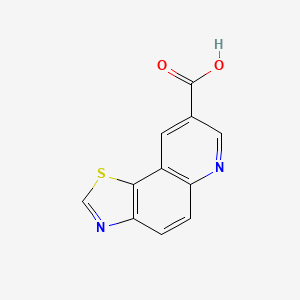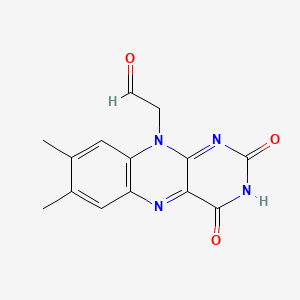
7,8-Dimethyl-10-formylmethylisoalloxazine
Vue d'ensemble
Description
7,8-Dimethyl-10-formylmethylisoalloxazine is a metabolite of riboflavin . It has been shown to be reduced to the corresponding alcohol, 7,8-dimethyl-10-(2’-hydroxyethyl)isoalloxazine, by an enzyme present in the soluble fraction of liver and kidney .
Synthesis Analysis
The synthesis of 7,8-Dimethyl-10-formylmethylisoalloxazine involves the reduction of the riboflavin metabolite by an enzyme present in the soluble fraction of liver and kidney . This enzyme is prevalent in the tissues of ruminants and uses NADPH rather than NADH as a cofactor .Molecular Structure Analysis
7,8-Dimethyl-10-formylmethylisoalloxazine belongs to the family of flavins, which are yellow-colored compounds with the basic structure of 7,8-dimethyl-10-alkylisoalloxazine . Flavins are ubiquitous in nature and take part in many biochemical reactions as coenzymes and photoreceptors .Chemical Reactions Analysis
The major chemical reaction involving 7,8-Dimethyl-10-formylmethylisoalloxazine is its reduction to the corresponding alcohol, 7,8-dimethyl-10-(2’-hydroxyethyl)isoalloxazine . This reaction is catalyzed by an enzyme present in the soluble fraction of liver and kidney .Physical And Chemical Properties Analysis
As a member of the flavin family, 7,8-Dimethyl-10-formylmethylisoalloxazine exhibits strong absorption in the ultraviolet and visible regions and an intense yellow-green fluorescence in its neutral oxidized form . Flavins are thermostable compounds but are photosensitive .Applications De Recherche Scientifique
Photolysis in Solvents
Formylmethylflavine (FMF): undergoes photolysis in both aqueous and organic solvents . This process is significant in understanding the photodegradation of riboflavin, where FMF acts as a major intermediate. The study of FMF’s photolysis has revealed that it produces lumichrome (LC) in organic solvents and both LC and lumiflavin (LF) in aqueous solutions. The rate of photolysis is influenced by the solvent’s dielectric constant, providing insights into the solvation of intermediates during the reaction .
Binding to Peptides
FMF has been shown to bind to cysteine residues in peptides . This binding is particularly relevant in the formation of flavin-linked peptides, which can have implications in the study of protein structures and functions. For instance, FMF reacted with native peptides containing an N-terminal cysteine, leading to the formation of flavin-CG and flavin-CKLVFF, which were confirmed using HPLC and ESI-MS .
Enzymatic Reduction
The metabolite 7,8-Dimethyl-10-formylmethylisoalloxazine is reduced to the corresponding alcohol by an enzyme present in the liver and kidney . This reduction is part of the metabolism of riboflavin and is significant in understanding the biochemical pathways involving flavins and their derivatives .
Pharmaceutical Stability
The photochemical behavior of riboflavin, which involves FMF as an intermediate, is crucial for achieving the vitamin’s stability in pharmaceutical preparations . Technological processes are being developed to utilize riboflavin as a photosensitizer in the pathogenic inactivation of blood components, highlighting the importance of understanding FMF’s role in these reactions .
Spectrophotometric Assay Corrections
In multicomponent spectrophotometric assays, FMF and its degradation products can interfere with the results. Studies have been conducted to apply correction procedures for irrelevant absorption, leading to more accurate kinetic results in degradation studies . This application is vital in ensuring the reliability of assays involving FMF.
Photooxidation in Biological Systems
FMF’s role in the photooxidation of amino acids in proteins may have significant biological implications. The application of FMF in controlling photoinduced damage in biological systems is an area of ongoing research, with potential applications in understanding and mitigating the effects of light exposure on biological molecules .
Mécanisme D'action
Target of Action
Formylmethylflavine (FMF) is a major intermediate in the photodegradation sequence of riboflavin . It primarily targets the photodegradation process of riboflavin, a vital nutrient for many organisms .
Mode of Action
FMF undergoes a bimolecular redox reaction upon photolysis . The second-order rate constants for this reaction range from 0.66 (in chloroform) to 2.44 M−1 s−1 (in water), indicating that the reaction rate is a linear function of the solvent dielectric constant .
Biochemical Pathways
FMF is involved in the photodegradation sequence of riboflavin . Upon photolysis, FMF produces lumichrome (LC) in organic solvents and LC and lumiflavin (LF) in aqueous solutions . This process is part of the broader biochemical pathways involving flavins, which are versatile biological chromophores involved in various biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms .
Pharmacokinetics
It’s known that fmf undergoes photolysis in both aqueous and organic solvents . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the type of solvent in which it is dissolved.
Result of Action
The primary result of FMF’s action is the production of LC and LF upon photolysis . These compounds are part of the photodegradation sequence of riboflavin . The rate of photolysis is governed by the solvation of an intermediate compound and is thus influenced by the dielectric constant of the medium .
Action Environment
The environment significantly influences the action of FMF. The rate of photolysis, and thus the production of LC and LF, is influenced by the dielectric constant of the medium . This means that the solvent in which FMF is dissolved can affect its rate of reaction and the resulting products .
Propriétés
IUPAC Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWNAFEXXLJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195287 | |
| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4250-90-2 | |
| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylmethylflavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
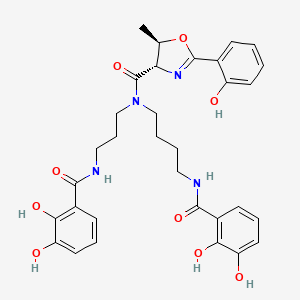
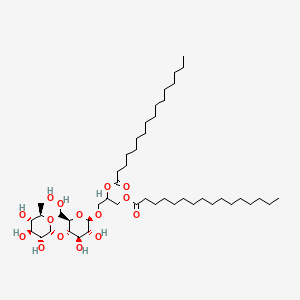
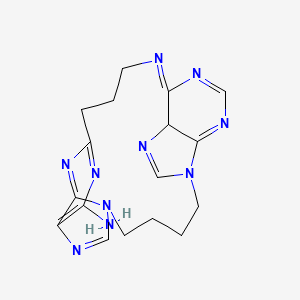
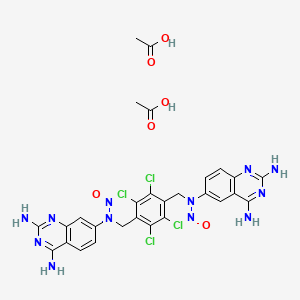
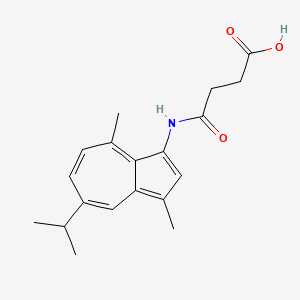
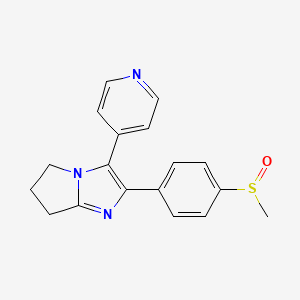
![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)
